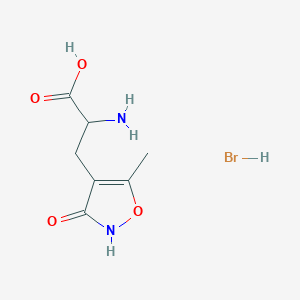

(RS)-AMPA hydrobromide

概要

説明

(RS)-AMPA hydrobromide is a chemical compound known for its role as an agonist for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. The compound is often used in scientific research to study the functions and mechanisms of these receptors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-AMPA hydrobromide typically involves the reaction of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid with hydrobromic acid. The process can be summarized as follows:

Starting Materials: Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and hydrobromic acid.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the hydrobromide salt.

Purification: The product is then purified through crystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid are reacted with hydrobromic acid in industrial reactors.

Optimization: Reaction conditions are optimized for yield and purity, including temperature control, concentration of reactants, and reaction time.

Purification and Quality Control: The product is purified using industrial-scale crystallization and filtration techniques, followed by rigorous quality control to ensure consistency and purity.

化学反応の分析

Types of Reactions: (RS)-AMPA hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

科学的研究の応用

(RS)-AMPA hydrobromide has a wide range of applications in scientific research, including:

Neuroscience: It is used to study the function and regulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in the brain, which are involved in synaptic transmission and plasticity.

Pharmacology: The compound is employed in drug development and testing to evaluate the effects of potential therapeutic agents on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity.

Toxicology: Researchers use this compound to investigate the toxic effects of excessive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, which can lead to neurodegenerative conditions.

Biochemistry: It serves as a tool to study the biochemical pathways and molecular mechanisms associated with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling.

作用機序

(RS)-AMPA hydrobromide exerts its effects by binding to and activating alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of sodium and calcium ions into the neuron, leading to depolarization and the initiation of an excitatory postsynaptic potential. The activation of these receptors is crucial for synaptic transmission and plasticity, playing a significant role in learning and memory processes.

類似化合物との比較

Kainic Acid: Another agonist for ionotropic glutamate receptors, specifically kainate receptors.

N-Methyl-D-Aspartic Acid: An agonist for N-methyl-D-aspartate receptors, another type of ionotropic glutamate receptor.

Quisqualic Acid: An agonist for both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and metabotropic glutamate receptors.

Uniqueness: (RS)-AMPA hydrobromide is unique in its selective activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, making it a valuable tool for studying these specific receptors without affecting other types of glutamate receptors. This selectivity allows for more precise investigations into the roles and mechanisms of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various physiological and pathological processes.

生物活性

(RS)-AMPA hydrobromide, chemically known as (RS)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, is a selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate receptors. This compound is notable for its increased water solubility compared to its parent compound, (RS)-AMPA, making it a valuable tool in neuropharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, effects on synaptic transmission, and relevant case studies.

- Molecular Formula : CHNO·HBr

- Molecular Weight : 186.17 g/mol

- Purity : ≥99%

- Solubility : Water-soluble at concentrations up to 10 mM with gentle warming .

This compound acts primarily by activating AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system. Upon binding to these receptors, it induces the opening of ion channels that allow the influx of sodium ions (Na) and, in some cases, calcium ions (Ca), leading to depolarization of the postsynaptic neuron. This process is essential for various forms of synaptic plasticity, including long-term potentiation (LTP), which is believed to underlie learning and memory.

Synaptic Transmission

Research has demonstrated that this compound can significantly influence synaptic transmission. For instance:

- In a study examining the effects on developing hippocampal neurons, application of this compound resulted in a transient inward current followed by a depression of excitatory postsynaptic currents (EPSCs). Specifically, after initial stimulation, subsequent stimulation produced EPSCs that were depressed to approximately 45% of their initial level .

- Another study indicated that AMPA receptor activation could lead to the creation of "silent synapses," which are synapses that do not exhibit functional AMPA receptor activity until activated by specific stimuli. The application of this compound was sufficient to trigger this phenomenon .

Case Studies and Research Findings

Several studies highlight the biological activities and implications of this compound:

- Impact on Synaptic Plasticity :

- Role in Neurodevelopment :

- Neuroprotective Effects :

Table 1: Summary of Biological Effects

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HBr |

| Molecular Weight | 186.17 g/mol |

| Purity | ≥99% |

| Solubility | Water-soluble up to 10 mM |

特性

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHVIUZGLGASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017723 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171259-81-7 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。